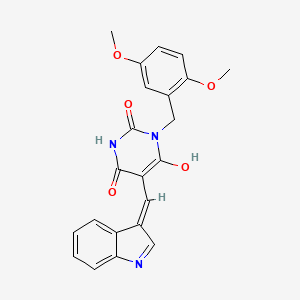![molecular formula C16H18N2O2 B6103224 N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6103224.png)
N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cpd-1 is a small molecule inhibitor that has been shown to selectively target the oncogenic transcription factor STAT3, which is known to play a crucial role in cancer cell survival and proliferation. The inhibition of STAT3 by Cpd-1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.
作用機序
Cpd-1 selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell survival and proliferation, ultimately resulting in apoptosis and tumor regression.
Biochemical and physiological effects:
In addition to its antitumor effects, Cpd-1 has been shown to modulate various cellular processes, including cell cycle progression, DNA damage response, and autophagy. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the major advantages of Cpd-1 is its high selectivity for STAT3, which minimizes off-target effects and toxicity. However, its low solubility and stability in aqueous solutions can pose challenges in formulation and delivery. Additionally, the lack of clinical data on Cpd-1 limits its translational potential.
将来の方向性
There are several areas of future research that can be explored with Cpd-1. One potential direction is to investigate its synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Furthermore, the development of biomarkers to predict response to Cpd-1 treatment can facilitate patient selection and personalized medicine.
In conclusion, Cpd-1 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its selective targeting of STAT3 and its potential for use in combination with other anticancer agents make it a promising candidate for cancer therapy. Further research is needed to optimize its pharmacological properties and evaluate its clinical potential.
合成法
The synthesis of Cpd-1 involves a multistep process that starts with the reaction of 2-chloro-3-formylquinoline with tert-butylamine to form the tert-butylamino derivative. This is followed by a series of reactions involving cyclization, reduction, and acylation to yield the final product, Cpd-1.
科学的研究の応用
Cpd-1 has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various cancer types, including breast, prostate, and lung cancer. In addition to its antitumor effects, Cpd-1 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
特性
IUPAC Name |
N-tert-butyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)17-15(20)12-9-18-8-7-10-5-4-6-11(13(10)18)14(12)19/h4-6,9H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDERLBASVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)

![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)
![4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B6103192.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6103203.png)
![6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B6103215.png)
![4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6103221.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-(2,6-dioxo-4-phenylcyclohexylidene)butanoate](/img/structure/B6103237.png)
![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)